Telotristat etiprate

Vue d'ensemble

Description

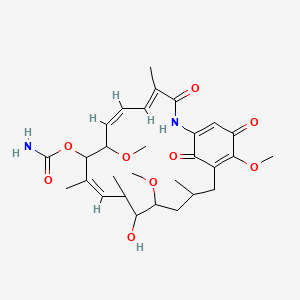

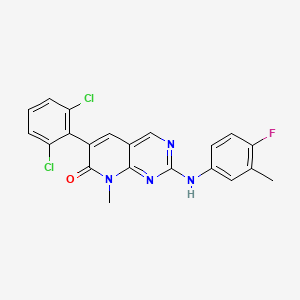

L'étipate de télotristat est un promédicament du télotristat, qui est un inhibiteur de la tryptophane hydroxylase. Il est formulé sous forme d'étipate de télotristat, un sel hippurate de télotristat éthylique. Ce composé est principalement utilisé en association avec un traitement par analogie de la somatostatine pour le traitement des adultes atteints de diarrhée associée au syndrome carcinoïde qui n'est pas suffisamment contrôlée par un traitement par analogie de la somatostatine seule .

Mécanisme D'action

Target of Action

Telotristat Etiprate primarily targets Tryptophan Hydroxylase (TPH) . TPH is an enzyme that mediates the rate-limiting step in serotonin biosynthesis . It converts tryptophan to 5-hydroxytryptophan, which is ultimately converted to serotonin .

Mode of Action

This compound, a prodrug, is metabolized in the body to its active form, Telotristat . Telotristat acts as an inhibitor of Tryptophan Hydroxylase, effectively blocking the conversion of tryptophan to 5-hydroxytryptophan . This inhibits the synthesis of serotonin, thereby reducing its levels in the body .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the serotonin synthesis pathway . By inhibiting TPH, this compound reduces the production of serotonin, a hormone that can cause severe diarrhea when overproduced . This is particularly relevant in the context of neuroendocrine tumors (NETs), which can secrete excessive serotonin into the bloodstream, leading to carcinoid syndrome .

Pharmacokinetics

This compound is a prodrug that is converted in vivo to Telotristat . Peak plasma concentrations of this compound and Telotristat are attained within 0.5–2 hours and 1–3 hours, respectively, after a single oral dose . This compound should be administered orally 3 times daily with food .

Result of Action

The primary result of this compound’s action is a significant reduction in the frequency of daily bowel movements in patients with carcinoid syndrome . By inhibiting serotonin synthesis, this compound effectively controls the severe diarrhea associated with carcinoid syndrome .

Action Environment

The action of this compound is influenced by the presence of carboxylesterases in the body, which hydrolyze the prodrug to its active form, Telotristat . Furthermore, the drug’s efficacy can be influenced by the patient’s diet, as it should be taken with food .

Méthodes De Préparation

La synthèse de l'étipate de télotristat implique plusieurs étapes, y compris la formation du sel hippurate de télotristat éthylique. La voie de synthèse implique généralement l'estérification du groupe acide carboxylique du télotristat avec de l'éthanol pour former du télotristat éthylique, suivie de la formation du sel hippurate . Les méthodes de production industrielle sont conçues pour assurer une pureté et un rendement élevés, impliquant souvent des conditions de réaction optimisées et des étapes de purification pour isoler le produit souhaité.

Analyse Des Réactions Chimiques

L'étipate de télotristat subit diverses réactions chimiques, notamment l'hydrolyse et l'inhibition de la tryptophane hydroxylase. Les réactifs et les conditions courants utilisés dans ces réactions comprennent les carboxylesterases pour l'hydrolyse et des inhibiteurs spécifiques pour la tryptophane hydroxylase . Les principaux produits formés à partir de ces réactions comprennent le télotristat et ses métabolites, qui sont principalement excrétés dans les fèces .

Applications de la recherche scientifique

L'étipate de télotristat a une large gamme d'applications de recherche scientifique, en particulier dans les domaines de la médecine et de la biologie. Il est utilisé pour traiter la diarrhée du syndrome carcinoïde, une affection associée aux tumeurs neuroendocrines qui sécrètent des quantités excessives de sérotonine . En inhibant la tryptophane hydroxylase, l'étipate de télotristat réduit la production de sérotonine, atténuant ainsi les symptômes du syndrome carcinoïde . De plus, des recherches sont en cours pour explorer son potentiel dans la prévention de la cardiopathie carcinoïde et d'autres complications médiées par la sérotonine .

Mécanisme d'action

Le mécanisme d'action de l'étipate de télotristat implique l'inhibition de la tryptophane hydroxylase, l'enzyme responsable de l'étape limitante de la biosynthèse de la sérotonine . En inhibant cette enzyme, l'étipate de télotristat réduit la production de sérotonine, qui est un médiateur clé des symptômes du syndrome carcinoïde . Les cibles moléculaires et les voies impliquées comprennent l'enzyme tryptophane hydroxylase et la voie de biosynthèse de la sérotonine .

Applications De Recherche Scientifique

Telotristat etiprate has a wide range of scientific research applications, particularly in the fields of medicine and biology. It is used to treat carcinoid syndrome diarrhea, a condition associated with neuroendocrine tumors that secrete excessive amounts of serotonin . By inhibiting tryptophan hydroxylase, this compound reduces serotonin production, thereby alleviating symptoms of carcinoid syndrome . Additionally, research is ongoing to explore its potential in preventing carcinoid heart disease and other serotonin-mediated complications .

Comparaison Avec Des Composés Similaires

L'étipate de télotristat est unique en son genre par sa capacité à inhiber la tryptophane hydroxylase et à réduire la production de sérotonine. Des composés similaires comprennent d'autres inhibiteurs de la tryptophane hydroxylase, tels que la p-chlorophénylalanine et le 5-hydroxytryptophane . L'étipate de télotristat se distingue par sa formulation sous forme de sel hippurate, qui améliore sa biodisponibilité et son efficacité thérapeutique .

Propriétés

IUPAC Name |

2-benzamidoacetic acid;ethyl (2S)-2-amino-3-[4-[2-amino-6-[(1R)-1-[4-chloro-2-(3-methylpyrazol-1-yl)phenyl]-2,2,2-trifluoroethoxy]pyrimidin-4-yl]phenyl]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H26ClF3N6O3.C9H9NO3/c1-3-39-25(38)20(32)12-16-4-6-17(7-5-16)21-14-23(35-26(33)34-21)40-24(27(29,30)31)19-9-8-18(28)13-22(19)37-11-10-15(2)36-37;11-8(12)6-10-9(13)7-4-2-1-3-5-7/h4-11,13-14,20,24H,3,12,32H2,1-2H3,(H2,33,34,35);1-5H,6H2,(H,10,13)(H,11,12)/t20-,24+;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSFPZBUIBYMVEA-CELUQASASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CC1=CC=C(C=C1)C2=CC(=NC(=N2)N)OC(C3=C(C=C(C=C3)Cl)N4C=CC(=N4)C)C(F)(F)F)N.C1=CC=C(C=C1)C(=O)NCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@H](CC1=CC=C(C=C1)C2=CC(=NC(=N2)N)O[C@H](C3=C(C=C(C=C3)Cl)N4C=CC(=N4)C)C(F)(F)F)N.C1=CC=C(C=C1)C(=O)NCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H35ClF3N7O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

754.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1137608-69-5 | |

| Record name | Telotristat etiprate [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1137608695 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-[2-AMINO-6-[(1R)-1-[4-CHLORO-2-(3-METHYL-1H-PYRAZOL-1-YL)PHENYL]-2,2,2-TRIFLUOROETHOXY]-4-PYRIMIDINYL]-, ETHYL ESTER | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TELOTRISTAT ETIPRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3T25U84H4U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(tert-Butyl)-N-(3-(8-(phenylamino)imidazo[1,2-a]pyrazin-6-yl)phenyl)benzamide](/img/structure/B1684439.png)

![N-[3-[6-[4-(1,4-dimethyl-3-oxopiperazin-2-yl)anilino]-4-methyl-5-oxopyrazin-2-yl]-2-methylphenyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide](/img/structure/B1684440.png)